molecular formula C9H9BrClN3 B2949243 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031793-63-1

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2949243
CAS No.: 1031793-63-1
M. Wt: 274.55
InChI Key: IQMUANNWXBSNSJ-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a bromophenyl group, which is a type of aryl halide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-bromophenylhydrazine hydrochloride have been synthesized through methods like diazotization, reduction, purification, and salification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-Bromophenylhydrazine hydrochloride has a molecular weight of 223.498 Da .

Mechanism of Action

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to have diverse applications in pharmaceutics and medicinal chemistry .

Mode of Action

It’s worth noting that the bromophenyl group in the compound could potentially undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could facilitate the interaction of the compound with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of organoboron reagents with organic halides or triflates using a palladium catalyst, which could potentially be a part of the compound’s biochemical pathway.

Result of Action

Given the potential involvement of the compound in sm cross-coupling reactions , it could potentially influence carbon-carbon bond formation in biological systems.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reactions that the compound might be involved in are known to be influenced by these factors .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, recent advances in the synthesis of borinic acid derivatives suggest potential applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMUANNWXBSNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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